molecular formula C6H9Cl3N2 B2741240 (2-Chloropyridin-4-yl)methanamine dihydrochloride CAS No. 1909308-88-8

(2-Chloropyridin-4-yl)methanamine dihydrochloride

Cat. No. B2741240
CAS RN: 1909308-88-8
M. Wt: 215.5
InChI Key: KLJKOUBULBCSSS-UHFFFAOYSA-N
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Description

(2-Chloropyridin-4-yl)methanamine dihydrochloride, also known as 2-chloro-4-pyridinylmethylamine dihydrochloride, is a chemical compound with the molecular formula C6H8Cl2N2. It is a white crystalline powder that is commonly used in scientific research applications. This compound has been found to exhibit various biochemical and physiological effects, making it a valuable tool for researchers in the field of pharmacology.

Scientific Research Applications

Photocytotoxic Properties in Cancer Treatment

The development of iron(III) complexes with specific ligands has been explored for their potential in cancer treatment due to their photocytotoxic properties. Research has demonstrated that these complexes can significantly induce cell death in cancer cells upon exposure to light, suggesting a promising avenue for targeted cancer therapy. The complexes’ ability to generate reactive oxygen species upon light exposure is key to their effectiveness, highlighting the potential of (2-Chloropyridin-4-yl)methanamine dihydrochloride derivatives in developing treatments that leverage light-activated therapeutic mechanisms (Basu et al., 2014).

Enhancing Cellular Uptake and Selectivity

Iron(III) complexes, derived from (2-Chloropyridin-4-yl)methanamine dihydrochloride and related compounds, have shown remarkable cellular uptake with high selectivity towards cancer cells. This attribute significantly contributes to their photocytotoxic effects, particularly when activated by light. These findings underscore the potential of such complexes in developing more targeted and efficient cancer treatments, where cellular uptake and selectivity are critical for minimizing side effects and maximizing therapeutic outcomes (Basu et al., 2015).

LOXL2 Inhibition for Therapeutic Applications

(2-Chloropyridin-4-yl)methanamine dihydrochloride has been identified as a potent inhibitor of Lysyl Oxidase-like 2 (LOXL2), a key enzyme involved in the cross-linking of collagen and elastin in the extracellular matrix. Its inhibition is considered a therapeutic target for fibrotic diseases, tumor progression, and metastasis. The compound exhibits selectivity for LOXL2 over other amine oxidases, including LOX, highlighting its potential as a therapeutic agent for conditions where LOXL2 plays a pivotal role (Hutchinson et al., 2017).

Mechanism of Action

Target of Action

The primary target of (2-Chloropyridin-4-yl)methanamine dihydrochloride is LOXL2 (Lysyl Oxidase-Like 2) . LOXL2 is an enzyme that plays a crucial role in the crosslinking of collagen and elastin in the extracellular matrix, contributing to tissue remodeling and fibrosis .

Mode of Action

(2-Chloropyridin-4-yl)methanamine dihydrochloride acts as a selective inhibitor of LOXL2 . It binds to the active site of LOXL2, preventing it from catalyzing the oxidative deamination of lysine residues in collagen and elastin . This inhibition disrupts the crosslinking process, thereby affecting the structural integrity of the extracellular matrix .

Biochemical Pathways

By inhibiting LOXL2, (2-Chloropyridin-4-yl)methanamine dihydrochloride affects the lysine oxidation pathway . This pathway is involved in the formation and remodeling of the extracellular matrix, which is critical for various biological processes, including tissue repair, fibrosis, and tumor progression .

Pharmacokinetics

This suggests that the compound may interact with drug-metabolizing enzymes, potentially affecting its own metabolism and that of other drugs .

Result of Action

The inhibition of LOXL2 by (2-Chloropyridin-4-yl)methanamine dihydrochloride can lead to a decrease in the crosslinking of collagen and elastin . This can result in a reduction of tissue stiffness and fibrosis, potentially influencing the progression of diseases associated with these conditions .

Action Environment

The action of (2-Chloropyridin-4-yl)methanamine dihydrochloride can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature and moisture . Furthermore, the presence of blood proteins can impact the compound’s activity, as evidenced by a higher IC50 value in whole blood LOXL2 assays compared to assays without blood proteins .

properties

IUPAC Name

(2-chloropyridin-4-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2.2ClH/c7-6-3-5(4-8)1-2-9-6;;/h1-3H,4,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJKOUBULBCSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CN)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloropyridin-4-yl)methanamine dihydrochloride

CAS RN

1909308-88-8
Record name (2-chloropyridin-4-yl)methanamine dihydrochloride
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